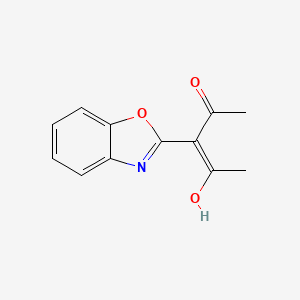

![molecular formula C10H13ClN2O4S2 B2723890 N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide CAS No. 2097929-26-3](/img/structure/B2723890.png)

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

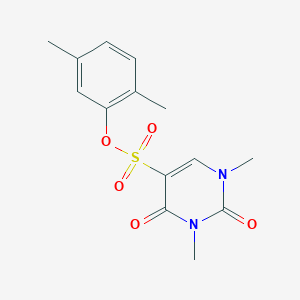

“N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide” is a synthetic compound that belongs to the class of sulfonamides . It is a molecule containing the sulfonamide functional group . The product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis

Sulfonamides have a typical structure that involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of “this compound” would follow this general structure.Chemical Reactions Analysis

Sulfonamides, such as “this compound”, can undergo various chemical reactions. For instance, they can compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .Applications De Recherche Scientifique

Structural and Synthetic Insights

Structural Characterization and Potential for Medicinal Applications : Compounds like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide have been studied for their extensive intra- and intermolecular hydrogen bonds, indicating a framework for developing novel compounds with medicinal potential (Siddiqui et al., 2008).

Sulfonimide and Sulfonamide Tautomerism : Research into sulfonamide-1,2,4-triazine derivatives reveals insights into sulfonamide-sulfonimide tautomerism, which could inform the design of new pharmaceuticals (Branowska et al., 2022).

Biological Applications and Effects

Anti-inflammatory Potential : Studies on water-soluble sulfonamido compounds have shown potential anti-inflammatory effects in macrophage-like cellular systems, suggesting these compounds could be therapeutic agents in managing chronic inflammatory diseases (Agkaya et al., 2015).

Antiviral Activity : Derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and showed certain anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Antitumor Agents : Efforts to synthesize sulfonamide derivatives with low toxicity have led to the creation of compounds showing potent antitumor activity, providing a pathway for developing new cancer therapies (Huang et al., 2001).

Environmental Impact and Degradation

- Biodegradation of Pesticides : The biodegradation and uptake of sulfonamido-based pesticides in soil-carrot mesocosms have been studied, highlighting the environmental impact of such compounds and their transformation products (Zabaleta et al., 2018).

Mécanisme D'action

Sulfonamides are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Safety and Hazards

The product is not intended for human or veterinary use and is for research use only. Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .

Propriétés

IUPAC Name |

3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUVSKZFZHEXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)

![5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid](/img/structure/B2723814.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)